molecular formula C15H7F3O2 B6326402 2-(Trifluoromethyl)anthraquinone;  97% CAS No. 362-21-0

2-(Trifluoromethyl)anthraquinone; 97%

Cat. No. B6326402
CAS RN: 362-21-0
M. Wt: 276.21 g/mol
InChI Key: WGDPBTLIVMMBGC-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)anthraquinone (2-TFMAQ) is a synthetic organic compound with a molecular formula of C14H6F3O2. It is a colorless to pale-yellow solid that has a melting point of 128-130°C and a boiling point of 350-352°C. 2-TFMAQ has been studied extensively in the field of synthetic organic chemistry, due to its unique properties and potential applications.

Mechanism of Action

2-(Trifluoromethyl)anthraquinone; 97% acts as an inhibitor of the enzyme cytochrome P450. This enzyme is responsible for the metabolism of a wide range of compounds, including drugs and environmental toxins. By inhibiting this enzyme, 2-(Trifluoromethyl)anthraquinone; 97% can prevent the metabolism of these compounds, thus allowing them to remain in the body for longer periods of time.
Biochemical and Physiological Effects
2-(Trifluoromethyl)anthraquinone; 97% has been studied for its potential biochemical and physiological effects. Studies have shown that it can inhibit the activity of cytochrome P450, which can affect the metabolism of drugs and other compounds. Additionally, it has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.

Advantages and Limitations for Lab Experiments

2-(Trifluoromethyl)anthraquinone; 97% has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without degradation. Additionally, it is soluble in a variety of organic solvents, making it easy to work with in the laboratory. However, it is toxic and should be handled with caution.

Future Directions

The potential applications of 2-(Trifluoromethyl)anthraquinone; 97% are vast and the possibilities for further research are numerous. Future research could focus on the use of 2-(Trifluoromethyl)anthraquinone; 97% as a catalyst for the synthesis of more complex compounds, such as peptides and proteins. Additionally, further research could be done to investigate the potential biochemical and physiological effects of 2-(Trifluoromethyl)anthraquinone; 97%. Finally, research could be done to investigate the potential of 2-(Trifluoromethyl)anthraquinone; 97% as an inhibitor of other enzymes, such as proteases and lipases.

Synthesis Methods

2-(Trifluoromethyl)anthraquinone; 97% can be synthesized in a variety of ways. One method involves the reaction of anthraquinone with trifluoroacetic acid. This reaction produces an intermediate compound, which is then treated with a base such as sodium hydroxide to yield 2-(Trifluoromethyl)anthraquinone; 97%. Another method involves the reaction of anthraquinone with trifluoromethanesulfonic acid. This reaction also yields an intermediate compound, which is then treated with a base to yield 2-(Trifluoromethyl)anthraquinone; 97%.

Scientific Research Applications

2-(Trifluoromethyl)anthraquinone; 97% has been extensively studied for its potential applications in the field of synthetic organic chemistry. It has been studied as a catalyst for the synthesis of α-amino acids, as well as for its potential use in the synthesis of heterocyclic compounds. Additionally, it has been studied as a potential inhibitor of the enzyme cytochrome P450.

properties

IUPAC Name

2-(trifluoromethyl)anthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F3O2/c16-15(17,18)8-5-6-11-12(7-8)14(20)10-4-2-1-3-9(10)13(11)19/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDPBTLIVMMBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602336
Record name 2-(Trifluoromethyl)anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

362-21-0
Record name 2-(Trifluoromethyl)anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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